molecular formula C11H18Cl2N2O B2748130 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride CAS No. 1609400-29-4

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride

Cat. No. B2748130
CAS RN: 1609400-29-4
M. Wt: 265.18
InChI Key: OUDRZBKDKCCOPJ-UHFFFAOYSA-N
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Description

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a chemical compound with the CAS Number: 1609400-29-4 . It has a molecular weight of 265.18 . The IUPAC name for this compound is piperidin-4-yl (pyridin-2-yl)methanol dihydrochloride . It is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is 1S/C11H16N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,11-12,14H,4-5,7-8H2;2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis for introducing functional groups into molecules. The study by Coppens et al. (2010) investigates the reactivity of chloropyridines with piperidine in methanol, shedding light on the electrostatic interactions that might be relevant for compounds like 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride (Coppens, Declerck, Gillet, & Nasielski, 2010).

Synthesis of Potential Substance P Antagonists

Compounds related to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride have been explored for their potential as Substance P antagonists, a class of compounds that can modulate the neurotransmitter system involved in pain perception. Knoops et al. (1997) describe the synthesis of 3-piperidine(methan)amines and their cyclic analogues, highlighting the importance of these structures in medicinal chemistry (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Molecular Structure Studies

Understanding the molecular structure of compounds is crucial for their application in various scientific fields. Alver, Parlak, and Bilge (2011) conducted an experimental and theoretical NMR study of a compound closely related to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride, providing insights into its stable forms and molecular geometry, which are essential for predicting reactivity and interaction with biological targets (Alver, Parlak, & Bilge, 2011).

Crystal Structure and Reactivity

The crystal structure of compounds provides a deep understanding of their physical and chemical properties. Girish et al. (2008) synthesized and characterized the crystal structure of a piperidin-4-yl-methanol derivative, similar to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride, revealing details about its conformation and potential interactions (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).

Catalytic Applications

The reactivity of piperidine derivatives under catalytic conditions has been explored for the synthesis of various organic compounds. Kamiguchi et al. (2007) demonstrated the N-alkylation of amines with primary alcohols over halide clusters, a reaction mechanism that could potentially be applied to the synthesis or modification of compounds like 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride (Kamiguchi, Takahashi, Nagashima, Nakamura, & Chihara, 2007).

Safety and Hazards

The safety data sheet (MSDS) for 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride can be found online . It’s important to refer to this document for comprehensive safety and hazard information.

properties

IUPAC Name

piperidin-4-yl(pyridin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,11-12,14H,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDRZBKDKCCOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=N2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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